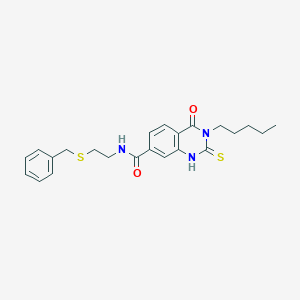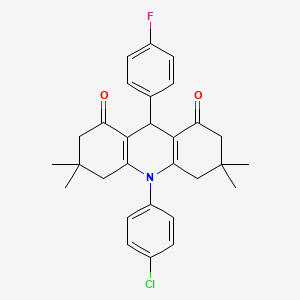![molecular formula C20H23N3O B11457599 N-[(1-pentyl-1H-benzimidazol-2-yl)methyl]benzamide](/img/structure/B11457599.png)
N-[(1-pentyl-1H-benzimidazol-2-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]BENZAMIDE is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a versatile heterocyclic nucleus present in various bioactive compounds, including those with antiulcer, antihypertensive, anticoagulant, and anticancer properties . The compound’s structure includes a benzimidazole ring fused with a benzamide moiety, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of N-[(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]BENZAMIDE typically involves the reaction of 1-pentyl-1H-1,3-benzodiazole with benzoyl chloride under specific conditions. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane . The compound can also be synthesized through a multi-step process involving the formation of intermediate compounds, which are then subjected to further reactions to yield the final product. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
N-[(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Scientific Research Applications
N-[(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]BENZAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-[(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The benzimidazole nucleus is known to interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The compound’s ability to form hydrogen bonds and π-π interactions with biological molecules contributes to its activity.
Comparison with Similar Compounds
N-[(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]BENZAMIDE can be compared with other benzimidazole derivatives, such as:
Omeprazole: A well-known antiulcer drug that also contains a benzimidazole nucleus.
Albendazole: An antiparasitic agent with a benzimidazole core.
Astemizole: An antihistamine with a similar structure.
The uniqueness of N-[(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]BENZAMIDE lies in its specific substitution pattern and the presence of the pentyl group, which may confer distinct biological activities and pharmacokinetic properties.
Properties
Molecular Formula |
C20H23N3O |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-[(1-pentylbenzimidazol-2-yl)methyl]benzamide |
InChI |
InChI=1S/C20H23N3O/c1-2-3-9-14-23-18-13-8-7-12-17(18)22-19(23)15-21-20(24)16-10-5-4-6-11-16/h4-8,10-13H,2-3,9,14-15H2,1H3,(H,21,24) |
InChI Key |
FLANVFIOIKKJMA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2N=C1CNC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-butyl-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11457517.png)
![7-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-2-(methylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11457525.png)
![2-hydroxy-1-phenyl-6-(2-phenylethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11457537.png)

![2-[(4-{[4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11457562.png)
![4-tert-butyl-N-(8-chloro-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide](/img/structure/B11457563.png)
![2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-7-(2-furyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11457570.png)
![(2E)-3-(1,3-benzodioxol-5-yl)-N-methyl-N-(2-oxo-1-phenyl-2-{[4-(propan-2-yl)phenyl]amino}ethyl)prop-2-enamide](/img/structure/B11457575.png)

![(3E)-4-[(1,7-dimethyl-2-phenyl-1H-indol-5-yl)amino]pent-3-en-2-one](/img/structure/B11457579.png)
![2-({5-[(4-Chloro-2-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(4-nitrophenyl)ethanone](/img/structure/B11457585.png)
![1-(3,3-Diphenylpropyl)-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B11457601.png)
![5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11457602.png)

